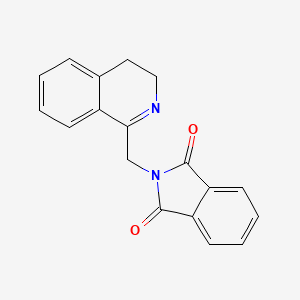
2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. One commonly employed method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a silica-supported catalyst to obtain the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound may involve the use of solventless conditions to enhance the green chemistry aspect of the synthesis. For example, simple heating and relatively quick reactions can be employed to synthesize isoindoline-1,3-dione derivatives, followed by purification using environmentally friendly methodologies .
Análisis De Reacciones Químicas
Types of Reactions
2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted isoindoline-1,3-dione compounds, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound has shown potential as a ligand for dopamine receptors, indicating its use in neurological research and drug development.
Mecanismo De Acción
The mechanism of action of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a dopamine receptor ligand, it binds to the receptor’s allosteric site, modulating its activity and potentially exerting antipsychotic effects. Additionally, its inhibition of monoamine oxidase and cholinesterase involves the binding to the active sites of these enzymes, preventing the breakdown of neurotransmitters and enhancing their availability in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide
- 2-((7-methoxy-3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione
Uniqueness
Compared to similar compounds, 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione exhibits unique properties such as higher binding affinity to dopamine receptors and significant inhibition of monoamine oxidase and cholinesterase. These characteristics make it a promising candidate for therapeutic applications in neurodegenerative and psychiatric disorders .
Propiedades
IUPAC Name |
2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHKXJENRYGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966050 |
Source


|
| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5175-38-2 |
Source


|
| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
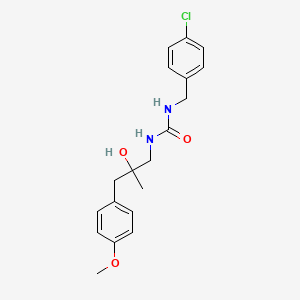
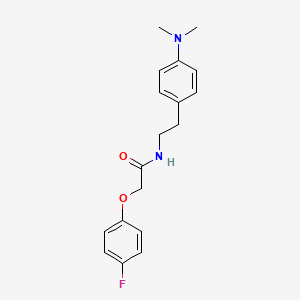
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2887086.png)
![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2887087.png)
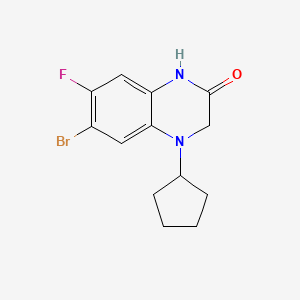
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)
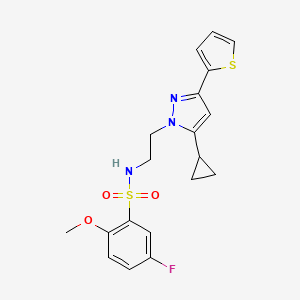
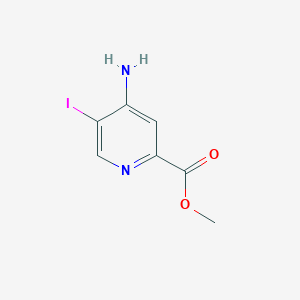
![N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2887095.png)


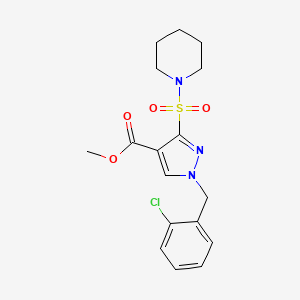
![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)
![N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B2887105.png)
